N-Acetyl-beta-D-glucosamine tetraacetate
CAS No.: 7772-79-4
VCID: VC0013582
Molecular Formula: C16H23NO10
Molecular Weight: 389.35 g/mol
* For research use only. Not for human or veterinary use.

Description | N-Acetyl-beta-D-glucosamine tetraacetate is a complex chemical compound with various applications in scientific research. It is a derivative of N-acetyl-beta-D-glucosamine, modified by the addition of four acetyl groups. The compound has a molecular formula of C₁₆H₂₃NO₁₀ and a molar mass of 389.35 g/mol . It typically appears as a white to light brown solid and exhibits moderate solubility in organic solvents like chloroform and methanol when heated. N-Acetyl-beta-D-glucosamine tetraacetate has a melting point between 186 and 189 °C and a predicted boiling point of approximately 530.2 °C . This compound is known for promoting the synthesis of hyaluronic acid in cells such as human synovial fibroblasts and chondrocytes, suggesting its use in therapies for conditions like osteoarthritis and skin aging. It can also be employed in studying protein glycosylation, a key process in protein function, because of its structural similarity to N-acetylglucosamine. Furthermore, N-Acetyl-beta-D-glucosamine tetraacetate can interact with specific receptors on cell surfaces, making it useful for targeted drug delivery systems. One similar compound is Beta-D-glucosamine pentaacetate, which also promotes hyaluronic acid production. N-Acetyl-beta-D-glucosamine tetraacetate's unique tetraacetate configuration influences its solubility and biological activity, differentiating it from other similar compounds. Research suggests that derivatives like N-Acetyl-beta-D-glucosamine tetraacetate may have therapeutic applications in dermatology and rheumatology. |
---|---|
CAS No. | 7772-79-4 |
Product Name | N-Acetyl-beta-D-glucosamine tetraacetate |
Molecular Formula | C16H23NO10 |
Molecular Weight | 389.35 g/mol |
IUPAC Name | (5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate |
Standard InChI | InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) |
Standard InChIKey | OVPIZHVSWNOZMN-UHFFFAOYSA-N |
SMILES | CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | 2-(Acetylamino)-2-deoxy-β-D-Glucopyranose 1,3,4,6-Tetraacetate; 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine; N-Acetyl-β-D-glucosamine Tetraacetate; NSC 224432; |
PubChem Compound | 312829 |
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume